molecular formula C15H14N2O2 B2786136 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone CAS No. 103249-11-2

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone

Cat. No.: B2786136
CAS No.: 103249-11-2
M. Wt: 254.289
InChI Key: GCWMYYXZFMNRCJ-UHFFFAOYSA-N
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Description

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone is a complex organic compound characterized by its unique dibenzo[b,f][1,4]oxazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate dibenzo[b,f][1,4]oxazepine derivatives followed by functional group modifications to introduce the amino and ethanone groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-propanone
  • 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-butanone

Uniqueness

Compared to similar compounds, 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone is unique due to its specific ethanone group, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(8-amino-6H-benzo[b][1,4]benzoxazepin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(18)17-9-11-8-12(16)6-7-14(11)19-15-5-3-2-4-13(15)17/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWMYYXZFMNRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)N)OC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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